2-(4-Bromophenyl)-1H-pyrrole
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Overview
Description
2-(4-Bromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1H-pyrrole typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the Pictet-Spengler reaction, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include the use of an acid catalyst, such as trifluoroacetic acid, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1H-pyrrole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include pyrrole-2-carboxylic acid and its derivatives.
Reduction Reactions: Products include reduced pyrrole derivatives with hydrogenated rings.
Scientific Research Applications
2-(4-Bromophenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-1H-pyrrole: Similar structure with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-1H-pyrrole: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-1H-pyrrole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl-substituted analogs. The bromine atom can also influence the compound’s electronic properties, making it suitable for applications in materials science and organic electronics.
Properties
CAS No. |
4995-11-3 |
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Molecular Formula |
C10H8BrN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H |
InChI Key |
SVWMKWQVMYGWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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